molecular formula C16H28N2O6 B1406309 7-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-04-1

7-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B1406309
CAS No.: 1523571-04-1
M. Wt: 344.4 g/mol
InChI Key: DWJWLMVIJBWYFP-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[35]nonane hemioxalate is a spiro compound that belongs to the class of oxazines It is known for its unique structure, which includes a spirocyclic framework

Preparation Methods

The synthesis of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate typically involves the reaction of oxalic acid with 2-oxa-7-azaspiro[3.5]nonane. The reaction conditions usually require a controlled environment to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the purity and yield of the compound .

Chemical Reactions Analysis

7-Oxa-2-azaspiro[3.5]nonane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane hemioxalate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

7-Oxa-2-azaspiro[3.5]nonane hemioxalate can be compared with other similar spiro compounds, such as:

    2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but lacks the hemioxalate group.

    Spirooxazines: These compounds are known for their photochromic properties and are used in similar applications as this compound.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWLMVIJBWYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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